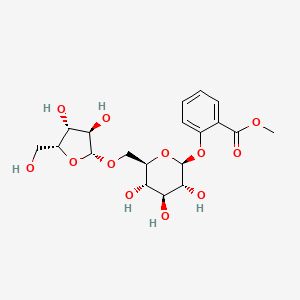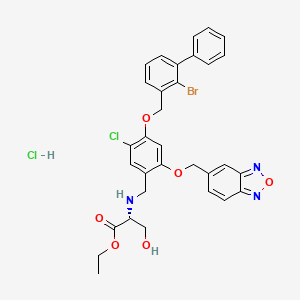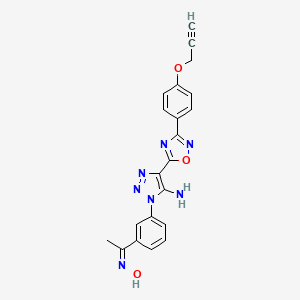
cIAP1 Ligand-Linker Conjugates 4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cIAP1 Ligand-Linker Conjugates 4 involves the incorporation of a cIAP ligand for the E3 ubiquitin ligase and a PROTAC linker. The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available. it is known that the compound is synthesized using advanced organic synthesis techniques .
Industrial Production Methods
Industrial production methods for this compound are not widely documented.
Analyse Des Réactions Chimiques
Types of Reactions
cIAP1 Ligand-Linker Conjugates 4 undergoes various chemical reactions, including:
Ubiquitination: The compound facilitates the ubiquitination process by recruiting E3 ubiquitin ligase.
Degradation: It is used in the design of PROTAC degraders, which target specific proteins for degradation
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
E3 ubiquitin ligase: Facilitates the ubiquitination process.
Major Products Formed
The major products formed from reactions involving this compound are ubiquitinated proteins, which are subsequently targeted for degradation .
Applications De Recherche Scientifique
cIAP1 Ligand-Linker Conjugates 4 has several scientific research applications, including:
Mécanisme D'action
cIAP1 Ligand-Linker Conjugates 4 exerts its effects by recruiting E3 ubiquitin ligase to target proteins, facilitating their ubiquitination and subsequent degradation. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation in cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
von Hippel-Lindau (VHL) Ligand-Linker Conjugates: Similar to cIAP1 Ligand-Linker Conjugates 4, these compounds are used in the design of PROTAC degraders.
MDM2 Ligand-Linker Conjugates: Another class of compounds used for targeted protein degradation.
Cereblon Ligand-Linker Conjugates: Utilized in the design of PROTAC degraders targeting different proteins.
Uniqueness
This compound is unique due to its specific incorporation of a cIAP ligand for the E3 ubiquitin ligase, which allows for the targeted degradation of proteins involved in various cellular processes .
Propriétés
Formule moléculaire |
C55H67N5O11 |
|---|---|
Poids moléculaire |
974.1 g/mol |
Nom IUPAC |
2-[2-[2-[2-[[(2S)-2-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3,3-diphenylpropanoyl]amino]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C55H67N5O11/c1-37(59(2)55(67)71-35-45-43-25-14-12-23-41(43)42-24-13-15-26-44(42)45)51(63)57-49(40-21-10-5-11-22-40)54(66)60-29-16-27-46(60)52(64)58-50(48(38-17-6-3-7-18-38)39-19-8-4-9-20-39)53(65)56-28-30-68-31-32-69-33-34-70-36-47(61)62/h3-4,6-9,12-15,17-20,23-26,37,40,45-46,48-50H,5,10-11,16,21-22,27-36H2,1-2H3,(H,56,65)(H,57,63)(H,58,64)(H,61,62)/t37-,46-,49-,50-/m0/s1 |
Clé InChI |
XUBCVTIJEMTJIG-GXLLLHHCSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCOCCOCCOCC(=O)O)N(C)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
SMILES canonique |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCOCCOCCOCC(=O)O)N(C)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[8-(4-Aminobutyl)-11-(3-carbamimidamidopropyl)-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentaazacyclopentadecan-2-yl]acetic acid; bis(trifluoroacetic acid)](/img/structure/B11934457.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,3R,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-3-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B11934465.png)
![2-amino-N-[1-[8-[2-(1-methylpyrazol-4-yl)ethynyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11934473.png)



![(1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B11934499.png)
![heptadecan-9-yl 7-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]heptanoate](/img/structure/B11934503.png)
![1,3-dichloro-5-[(Z)-2-(4-chlorophenyl)ethenyl]benzene](/img/structure/B11934507.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[(2-morpholin-4-yl-2-oxoethyl)amino]benzamide](/img/structure/B11934513.png)
![[8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol](/img/structure/B11934522.png)

![2-[4-[5-Phenanthren-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]guanidine](/img/structure/B11934541.png)
